

Chrysophenine dye CAS number and molecular weight

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Compound of Interest

Compound Name: Chrysophenine

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Chrysophenine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diazo stilbene dye, **Chrysophenine**. It details its chemical and physical properties, synthesis, and key applications in research and development, with a focus on its utility in biological staining and its potential in photodynamic therapy.

Core Properties of Chrysophenine

Chrysophenine, also known as Direct Yellow 12 or **Chrysophenine G**, is a water-soluble dye recognized for its vibrant yellow hue.^{[1][2]} Its chemical structure and properties make it a versatile tool in various scientific applications.

Property	Value	Reference
CAS Number	2870-32-8	[1][2][3]
Molecular Formula	C ₃₀ H ₂₆ N ₄ Na ₂ O ₈ S ₂	[1][3]
Molecular Weight	680.66 g/mol	[1][3]
Synonyms	Direct Yellow 12, Chrysophenine G, C.I. 24895	[2]
Appearance	Orange to yellow powder	[4]
Solubility	Soluble in water	[4]
Melting Point	>300 °C (decomposes)	[4]
Absorption Maximum (λ _{max})	389 nm (in water)	[3]
Purity (Dye Content)	≥ 65%	[2][3]

Synthesis of Chrysophenine

Chrysophenine is synthesized through a multi-step process involving the diazotization of 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD acid), followed by a coupling reaction and subsequent ethylation.

Experimental Protocol: Synthesis of Chrysophenine

This protocol outlines the general industrial synthesis process for **Chrysophenine**.

Step 1: Diazotization of DSD Acid

- Prepare a solution of DSD acid, sodium carbonate, and sodium nitrite in water. The molar ratio of DSD acid to sodium carbonate to sodium nitrite is typically around 1:2:5.
- Cool the solution to 0-5°C in an ice bath with constant stirring.
- Slowly add a solution of hydrochloric acid to initiate the diazotization reaction, forming the diazonium salt of DSD acid. Maintain the temperature below 5°C.

Step 2: Coupling Reaction

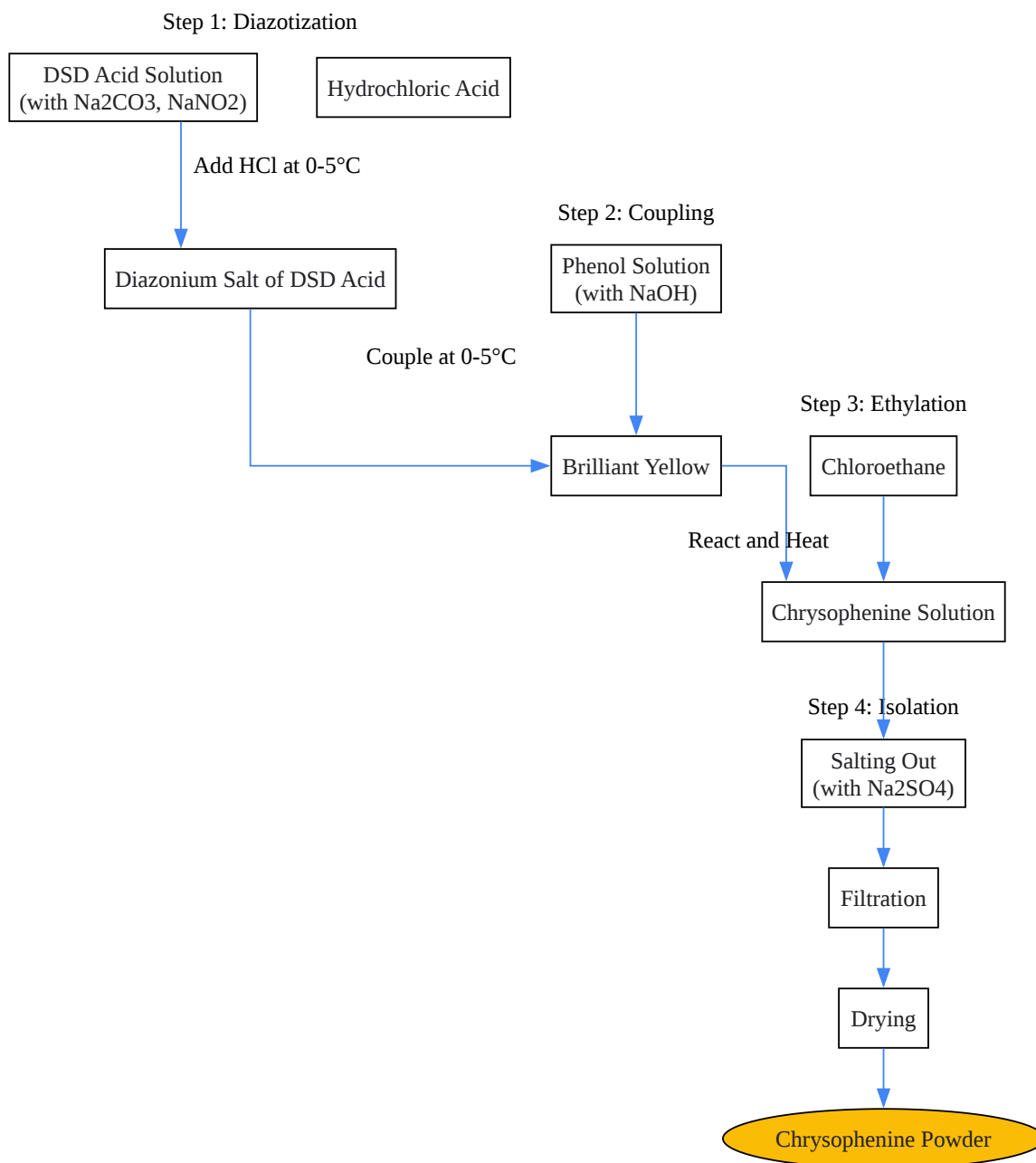
- In a separate vessel, prepare a solution of phenol and sodium hydroxide in water to form sodium phenolate.
- Cool the sodium phenolate solution to 0-5°C.
- Slowly add the cold diazonium salt solution to the sodium phenolate solution with vigorous stirring. The typical molar ratio of the diazo solution to sodium phenolate is approximately 1:4. This results in the formation of Brilliant Yellow.

Step 3: Ethylation

- To the Brilliant Yellow solution, add chloroethane.
- Heat the reaction mixture under controlled temperature and pressure for approximately 18-20 hours. This step converts the two hydroxyl groups of Brilliant Yellow into ethoxy groups, forming **Chrysophenine**.^{[1][2]}

Step 4: Isolation and Purification

- The **Chrysophenine** is then salted out of the solution, typically using anhydrous sodium sulfate to reduce equipment corrosion.^[2]
- The precipitated dye is collected by filtration.
- The crude dye is then washed and dried to yield the final product.



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Caption: Workflow for the synthesis of **Chrysophenine** dye.

Applications in Research

Chrysophenine's utility extends beyond the textile industry into various research applications, primarily due to its staining capabilities and photochemical properties.

Biological Staining

Chrysophenine is employed as a direct dye in histology and microscopy, capable of staining cellulosic materials like plant cell walls without the need for a mordant.[5]

This protocol details a method for fluorescently staining fungal or oomycete structures within plant roots using a **Chrysophenine**-based dye mixture.

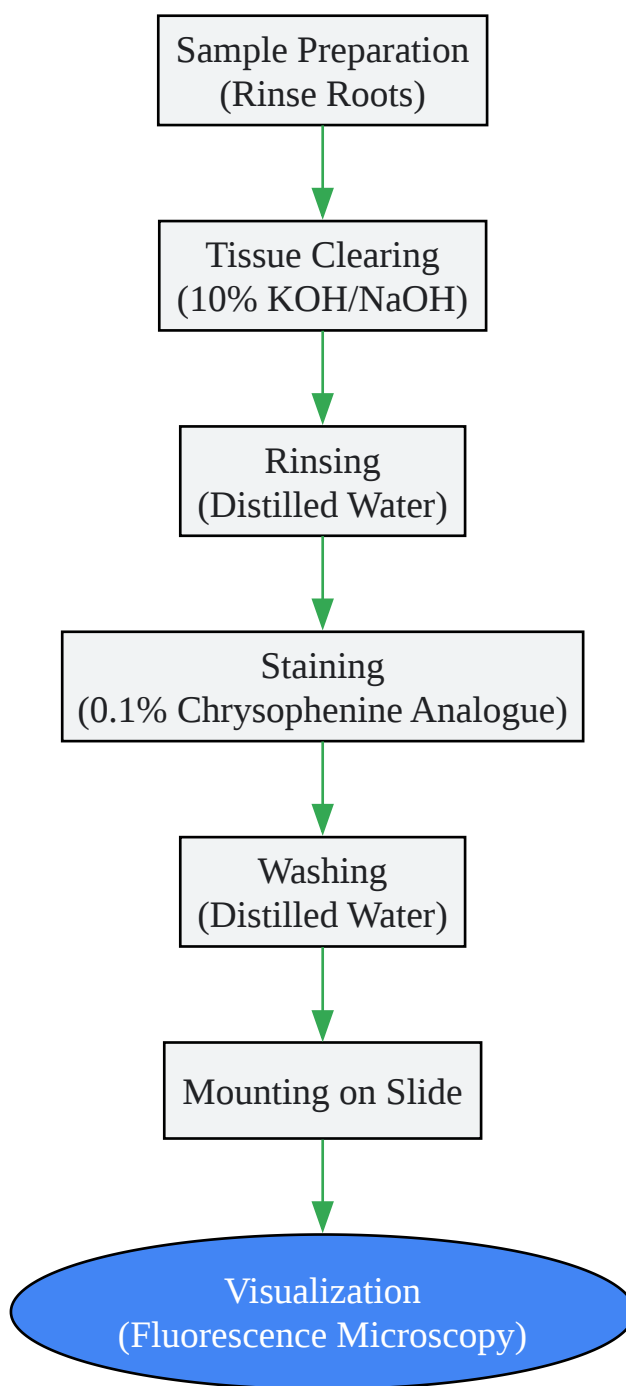
Materials:

- Plant root samples
- 10% KOH or NaOH for clearing
- 0.1% Solophenyl Flavine (a dye similar in application to **Chrysophenine**) staining solution
- Distilled water
- Microscope slides and coverslips
- Fluorescence microscope

Procedure:

- **Sample Preparation:** Gently rinse the root system with water to remove soil and debris.
- **Clearing:** Submerge the roots in a 10% solution of KOH or NaOH. The duration of this step will vary depending on the plant species and root thickness and may require heating. This process makes the root tissues transparent.
- **Rinsing:** Thoroughly rinse the cleared roots with distilled water to remove the clearing agent.
- **Staining:** Immerse the cleared roots in a 0.1% Solophenyl Flavine solution for approximately 5-7 minutes at room temperature.

- **Washing:** Wash the stained roots with a large volume of distilled water for 5-7 minutes to remove excess dye.
- **Mounting:** Place the stained roots on a microscope slide in a drop of water and cover with a coverslip.
- **Visualization:** Observe the sample using a fluorescence microscope. Fungal and oomycete structures will exhibit fluorescence, appearing blue, green, or yellow depending on the filter sets used.



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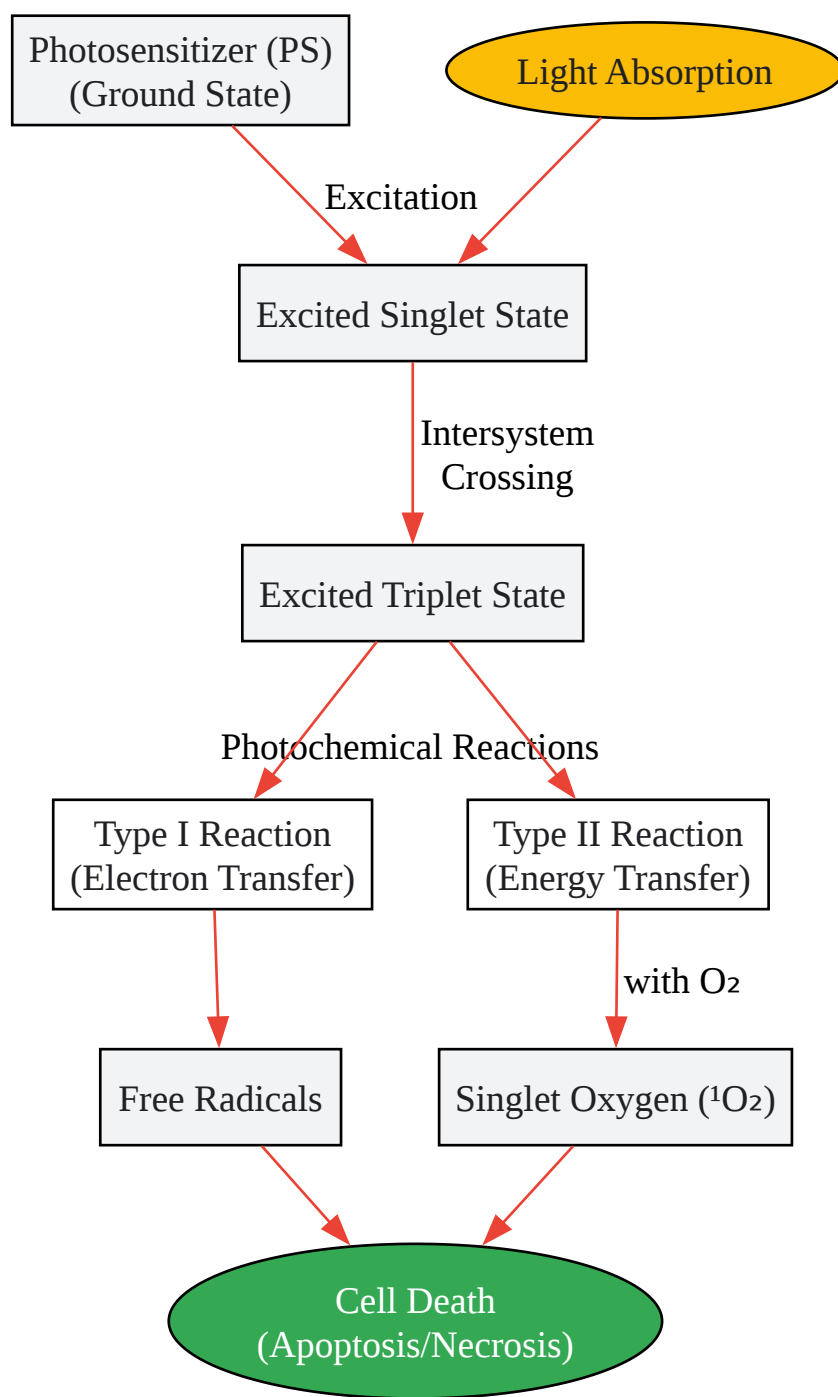
Caption: Experimental workflow for staining plant tissues.

Photodynamic Therapy (PDT)

Chrysophenine has been identified as a potential photosensitizer for use in photodynamic therapy (PDT).^[5] PDT is a therapeutic modality that utilizes a non-toxic photosensitizing agent,

light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in targeted tissues, such as tumors.

The general mechanism of PDT involves three key components: a photosensitizer, a light source of a specific wavelength, and tissue oxygen. The process begins with the administration of the photosensitizer, which preferentially accumulates in the target tissue. Upon irradiation with light of a wavelength that matches the absorption spectrum of the photosensitizer, the photosensitizer is excited from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. From this triplet state, the photosensitizer can initiate two types of photochemical reactions. In Type I reactions, it can transfer electrons to surrounding molecules to produce free radicals. In Type II reactions, which are often more significant in PDT, it transfers energy to molecular oxygen to generate highly reactive singlet oxygen. These ROS then cause oxidative damage to cellular components, leading to apoptosis or necrosis of the target cells.



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Caption: General mechanism of Photodynamic Therapy (PDT).

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